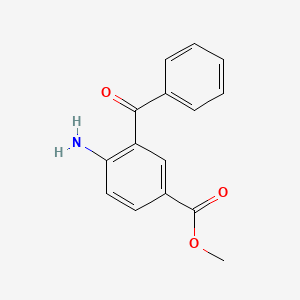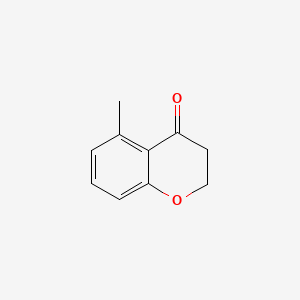
5-Methylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylchroman-4-one: is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyranone ring, with a methyl group attached at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing 5-Methylchroman-4-one involves the Pechmann condensation of substituted phenols with β-ketoesters in the presence of acid catalysts. This reaction typically requires heating and results in the formation of the chromanone ring.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization.
Industrial Production Methods:
- Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- 5-Methylchroman-4-one serves as a building block for the synthesis of various complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology:
- The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. It is used in the study of biological pathways and the development of bioactive compounds .
Medicine:
- In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry:
- The compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
Mechanism:
- The biological activity of 5-Methylchroman-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurological and pigmentation processes, respectively.
Receptor Modulation: It can modulate the activity of receptors like estrogen receptors, influencing hormonal pathways.
Cellular Signaling: this compound can interfere with signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methyl group at the fifth position but shares a similar core structure.
Flavanone: Contains a similar chromanone structure but with a phenyl group at the second position.
Isoflavone: Similar to flavanone but with the phenyl group at the third position.
Uniqueness:
- The presence of the methyl group at the fifth position in 5-Methylchroman-4-one imparts unique chemical and biological properties. This structural modification can enhance its biological activity and specificity compared to its analogs .
Propriétés
IUPAC Name |
5-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQMWINGWSVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675457 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-68-7 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
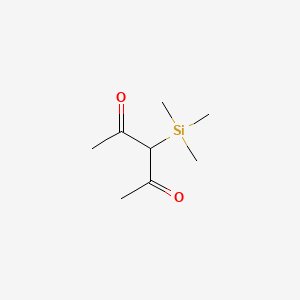
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)
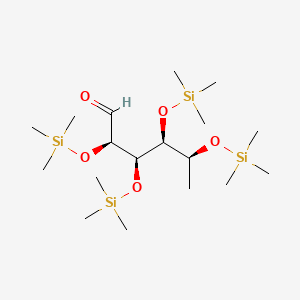

![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
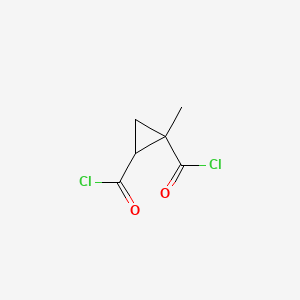
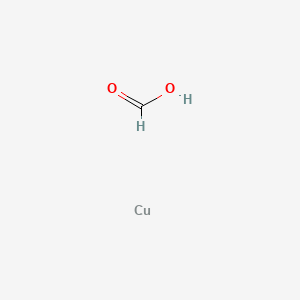
![(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B579172.png)
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579175.png)
![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)
